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An In-depth Technical Guide to 2-[2-
(Dimethylamino)ethoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, and synthetic pathway of 2-[2-
(Dimethylamino)ethoxy]benzaldehyde. While this compound is primarily recognized as a

chemical intermediate, this document consolidates available data to support its use in research

and development. This guide includes a summary of its chemical properties, a detailed, albeit

adapted, experimental protocol for its synthesis, and predicted spectroscopic data to aid in its

characterization. Due to the limited availability of direct experimental data for the 2-isomer,

information from its structural isomer, 4-[2-(Dimethylamino)ethoxy]benzaldehyde, and general

principles of organic chemistry are utilized to provide a thorough profile.
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2-[2-(Dimethylamino)ethoxy]benzaldehyde, with the CAS number 22954-29-8, is an

aromatic aldehyde. Its structure features a benzaldehyde core substituted at the ortho position

with a 2-(dimethylamino)ethoxy group. The molecular formula is C₁₁H₁₅NO₂.[1]

Quantitative Data Summary
The following table summarizes the key physicochemical properties of 2-[2-
(Dimethylamino)ethoxy]benzaldehyde.

Property Value Source

Molecular Formula C₁₁H₁₅NO₂ [1]

Molecular Weight 193.24 g/mol [1]

IUPAC Name

2-[2-

(dimethylamino)ethoxy]benzald

ehyde

[1]

CAS Number 22954-29-8 [2]

Canonical SMILES
CN(C)CCOC1=CC=CC=C1C=

O
[1]

InChI

InChI=1S/C11H15NO2/c1-

12(2)7-8-14-11-6-4-3-5-

10(11)9-13/h3-6,9H,7-8H2,1-

2H3

[1]

InChIKey
TWMYSXRSVLFCGX-

UHFFFAOYSA-N
[1]

Topological Polar Surface Area 29.5 Å² [1]

XLogP3 1.7 [1]
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A specific, peer-reviewed synthesis protocol for 2-[2-(Dimethylamino)ethoxy]benzaldehyde
is not readily available in the searched literature. However, a common and effective method for

the preparation of such aryl ethers is the Williamson ether synthesis.[3][4][5][6][7] The following

protocol is adapted from a known procedure for the synthesis of the isomeric 4-[2-

(dimethylamino)ethoxy]benzaldehyde and is expected to yield the target 2-isomer with

appropriate starting materials.

Logical Relationship of Reactants

Logical Relationship of Reactants

Reactants

Salicylaldehyde 2-[2-(Dimethylamino)ethoxy]benzaldehyde

2-Chloro-N,N-dimethylethanamine

Base (e.g., K₂CO₃)

Click to download full resolution via product page

Caption: Reactants leading to the formation of the target molecule.

Experimental Protocol: Williamson Ether Synthesis
Materials:

Salicylaldehyde (2-hydroxybenzaldehyde)

2-Chloro-N,N-dimethylethanamine hydrochloride

Potassium carbonate (K₂CO₃), anhydrous

Triethylamine (Et₃N)
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Dimethylformamide (DMF), anhydrous

Chloroform (CHCl₃)

2 M Sulfuric acid (H₂SO₄)

20% Sodium hydroxide (NaOH) solution

Ethyl acetate (EtOAc)

Anhydrous sodium sulfate (Na₂SO₄)

Deionized water

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, combine salicylaldehyde, anhydrous potassium carbonate, and anhydrous DMF.

Addition of Reagents: To the stirred mixture, add 2-chloro-N,N-dimethylethanamine

hydrochloride followed by triethylamine.

Reaction: Heat the mixture to 80°C and maintain this temperature with stirring for

approximately 2-4 hours. Monitor the reaction progress using thin-layer chromatography

(TLC).

Workup:

Cool the reaction mixture to room temperature.

Pour the mixture into a separatory funnel containing deionized water.

Extract the aqueous phase with chloroform.

Wash the combined organic layers with 2 M sulfuric acid.

Treat the acidic aqueous layer with a 20% sodium hydroxide solution under an ice bath

until it is strongly basic.
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Extract the basified aqueous layer with ethyl acetate.

Purification:

Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the

crude product.

Purify the crude product by vacuum distillation to obtain pure 2-[2-
(Dimethylamino)ethoxy]benzaldehyde.

Experimental Workflow
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General Synthesis Workflow

1. Combine Salicylaldehyde, K₂CO₃, and DMF

2. Add 2-Chloro-N,N-dimethylethanamine HCl and Et₃N

3. Heat at 80°C (2-4h)
Monitor by TLC

4. Cool to RT and Quench with Water

5. Extract with Chloroform

6. Wash with 2M H₂SO₄

7. Basify Aqueous Layer with NaOH

8. Extract with Ethyl Acetate

9. Dry with Na₂SO₄ and Concentrate

10. Purify by Vacuum Distillation

Final Product

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and purification.
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Spectroscopic Data (Predicted)
Direct experimental spectroscopic data for 2-[2-(Dimethylamino)ethoxy]benzaldehyde is not

widely published. The following tables provide predicted ¹H NMR and ¹³C NMR chemical shifts

and expected IR absorption frequencies based on the known effects of the functional groups

present in the molecule.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~10.3 s 1H Aldehyde (-CHO)

~7.8 dd 1H
Aromatic (ortho to -

CHO)

~7.5 t 1H
Aromatic (para to -

CHO)

~7.0-7.2 m 2H
Aromatic (ortho and

para to -OEt)

~4.2 t 2H -O-CH₂-

~2.8 t 2H -CH₂-N-

~2.3 s 6H -N(CH₃)₂

Note: Predicted shifts are relative to TMS in CDCl₃. Actual values may vary.

Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment

~192 Aldehyde C=O

~160 Aromatic C-O

~135 Aromatic C-CHO

~120-134 Aromatic C-H

~112 Aromatic C-H

~67 -O-CH₂-

~58 -CH₂-N-

~45 -N(CH₃)₂

Note: Predicted shifts are relative to TMS in CDCl₃. Actual values may vary.

Expected Infrared (IR) Absorption Frequencies
Frequency (cm⁻¹) Functional Group Description

~2820 and ~2720 C-H stretch Aldehyde

~1700 C=O stretch Aromatic aldehyde

~1600, ~1480 C=C stretch Aromatic ring

~1250 C-O stretch Aryl ether

~1120 C-O stretch Alkyl ether

~2950-2850 C-H stretch Aliphatic

Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity or

associated signaling pathways for 2-[2-(Dimethylamino)ethoxy]benzaldehyde. Its structural

isomer, 4-[2-(Dimethylamino)ethoxy]benzaldehyde, is noted as an impurity of cyclosporin, a

known immunosuppressant.[8] Additionally, derivatives of the 4-isomer have been investigated

for their antiamoebic properties. However, these findings cannot be directly extrapolated to the
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2-isomer. Benzaldehyde derivatives, in general, are a broad class of compounds with diverse

biological activities, but specific data for the title compound is lacking.

Conclusion
This technical guide has consolidated the available information on 2-[2-
(Dimethylamino)ethoxy]benzaldehyde, providing a detailed overview of its molecular

structure, physicochemical properties, and a plausible synthetic route. The inclusion of

predicted spectroscopic data serves as a valuable resource for its characterization. While there

is a notable absence of direct experimental protocols and biological activity data for this

specific isomer, this guide provides a solid foundation for researchers and scientists working

with this compound, highlighting areas where further investigation is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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